molecular formula C18H16N6 B11494688 N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B11494688
M. Wt: 316.4 g/mol
InChI Key: VCBRBACCQARICR-UHFFFAOYSA-N
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Description

N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with benzyl groups attached to the nitrogen atoms. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a two-step diazotization-nitrification method or a one-step direct nitration reaction can be employed . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a USP28 inhibitor, it binds to the active site of the enzyme, preventing its deubiquitinating activity. This inhibition can lead to the accumulation of ubiquitinated proteins, affecting various cellular processes such as cell cycle progression and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,3-dibenzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to selectively inhibit USP28 makes it a valuable tool in cancer research and potential therapeutic development .

Properties

Molecular Formula

C18H16N6

Molecular Weight

316.4 g/mol

IUPAC Name

N,3-dibenzyltriazolo[4,5-d]pyrimidin-7-amine

InChI

InChI=1S/C18H16N6/c1-3-7-14(8-4-1)11-19-17-16-18(21-13-20-17)24(23-22-16)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21)

InChI Key

VCBRBACCQARICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(N=N3)CC4=CC=CC=C4

Origin of Product

United States

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